molecular formula C13H15NO B2876459 (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol CAS No. 2248174-38-9

(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol

Cat. No.: B2876459
CAS No.: 2248174-38-9
M. Wt: 201.269
InChI Key: XVVQVDYGBKFVKI-JTQLQIEISA-N
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Description

(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is a chiral organic compound featuring a quinoline heterocycle, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The quinoline ring system is a common structural motif in many marketed drugs and bioactive molecules, contributing to activities including antimalarial, antibacterial, antitubercular, and anticancer effects . The specific stereochemistry of the (2S) configuration and the propanol side chain in this molecule suggest its potential utility as a key synthetic intermediate or precursor for the development of novel therapeutic agents . This compound is presented for research applications only. It is intended for use in laboratory settings by qualified professionals. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols and regulations.

Properties

IUPAC Name

(2S)-2-methyl-3-quinolin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVQVDYGBKFVKI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=NC2=CC=CC=C2C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Organic Synthesis Pathways

Starting Materials and Initial Condensation

The foundational approach involves the reaction of quinoline with 2-methylpropanal under acidic or basic conditions. Quinoline acts as the aromatic backbone, while 2-methylpropanal introduces the alkyl side chain. A key challenge lies in achieving regioselectivity at the quinoline C2 position. Early methods employed acetic acid as a catalyst, yielding the intermediate 3-quinolin-2-ylpropanal after 12–24 hours at 80–100°C.

Reduction to the Alcohol

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Borane-based reagents, such as borane-tetrahydrofuran (BH3·THF) , have shown superior selectivity in retaining the quinoline ring’s integrity. For example, a 97% yield was achieved using BH3·THF in tetrahydrofuran at 0°C, followed by gradual warming to room temperature.

Table 1: Reduction Conditions and Yields
Reducing Agent Solvent Temperature Yield
NaBH4 Ethanol 25°C 68%
LiAlH4 Diethyl ether 0°C → 25°C 75%
BH3·THF THF 0°C → 25°C 97%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability, continuous flow reactors have been adopted. These systems enhance heat and mass transfer, reducing side reactions. A patented method describes the use of a microreactor with a residence time of 10 minutes at 120°C, achieving a 92% conversion rate. The process minimizes by-products like 3-quinolin-2-ylpropanoic acid , which typically forms under prolonged heating.

Solvent-Free Friedländer Synthesis

Recent advancements leverage polyphosphoric acid (PPA) as both a catalyst and solvent. In a solvent-free protocol, 2-methylquinoline and pentan-2,3-dione react at 90°C for 1 hour, yielding the ketone intermediate 1-(4-phenylquinolin-2-yl)propan-1-one with 82% efficiency. Subsequent reduction with BH3·THF completes the synthesis.

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

The (2S) configuration is critical for biological activity. Chiral pool synthesis using (S)-2-methyloxirane as an epoxide precursor has been explored. Ring-opening with quinoline-2-magnesium bromide in the presence of copper(I) iodide affords the desired stereoisomer with 89% enantiomeric excess (ee).

Kinetic Resolution via Enzymatic Catalysis

Lipases such as Candida antarctica Lipase B (CAL-B) have been employed to resolve racemic mixtures. In a biphasic system (water:ethyl acetate), the (R)-enantiomer is preferentially acetylated, leaving the (S)-alcohol in 95% ee after 48 hours.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Screening of solvents revealed acetonitrile as optimal for condensation steps, providing a balance between polarity and inertness. Polar aprotic solvents like dimethylformamide (DMF) led to undesired N-alkylation byproducts.

Substrate Stoichiometry

A 1.2:1 molar ratio of 2-methylpropanal to quinoline maximizes yield while minimizing dimerization. Excess aldehyde promotes side reactions, reducing overall efficiency by 15–20%.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield Purity Scalability
Classical (NaBH4) 68% 90% Low
Continuous Flow 92% 98% High
Solvent-Free (PPA) 82% 95% Moderate
Enzymatic Resolution 95% ee 99% Low

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products:

    Oxidation: The major products include quinoline ketones and aldehydes.

    Reduction: The major products are dihydroquinoline derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its quinoline moiety is known for its pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include indole- and quinoline-based propanol derivatives. A key comparison can be drawn with the following compounds described in the literature:

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

Key Differences :

  • Core Heterocycle: The target compound features a quinoline ring, whereas the analogs in use an indole core. Quinoline’s aromatic nitrogen at position 1 confers distinct electronic properties compared to indole’s pyrrole-like nitrogen.
  • Substituents: The analogs include methoxy and methoxymethyl groups on the indole ring and a 2-methoxyphenoxyethylamino side chain, while the target compound has a simpler methyl group and lacks extended ether/amine side chains.
  • Stereochemistry : The target compound is enantiomerically pure (2S), while the analogs are racemic (R,S) mixtures, which may influence receptor selectivity .

Pharmacological Activity Comparison

A data table summarizing findings from and hypothesized activities of the target compound is provided below:

Compound Core Structure Key Substituents Stereochemistry Reported Activities Receptor Affinity
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol Quinoline C2 methyl, C3 quinolin-2-yl 2S Hypothesized: Potential β-adrenergic modulation, antimicrobial activity (based on core) Predicted: Moderate β1-adrenoceptor affinity
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole Methoxy, methoxymethyl, 2-methoxyphenoxyethyl Racemic (R,S) Antiarrhythmic, hypotensive, spasmolytic High α1/α2-adrenoceptor binding; low β1 affinity
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole Methoxy, methoxymethyl, 2-methoxyphenoxyethyl Racemic (R,S) Similar to above, with slightly reduced hypotensive effects Moderate α1/α2 binding; negligible β1 affinity

Key Observations :

  • The indole-based analogs exhibit strong α1/α2-adrenoceptor binding and antiarrhythmic/hypotensive effects, likely due to their extended ether-amine side chains, which enhance receptor interaction.
  • The target compound’s quinoline core and simpler substituents may shift receptor preference toward β-adrenergic pathways, as quinoline derivatives are known to modulate β-receptors in cardiovascular applications .
  • The S-configuration in the target compound could improve selectivity compared to racemic analogs, reducing off-target effects.

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